2-(4-Fluorophenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H22ClFN2O3 and its molecular weight is 368.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis of Novel Derivatives
Researchers have focused on designing and synthesizing novel derivatives incorporating furan and phenylpiperazine moieties due to their potential pharmacological activities. For example, Kumar et al. (2017) explored the synthesis of novel derivatives featuring furan and piperazine structures. They investigated the antidepressant and antianxiety activities of these compounds, highlighting the importance of structural modifications in enhancing biological activity (Kumar et al., 2017).
Pharmacological Evaluation
Compounds containing phenylpiperazine and furan structures have been evaluated for various pharmacological properties. The study by Raviña et al. (2000) on butyrophenones with affinities for dopamine and serotonin receptors provides insights into the potential antipsychotic applications of structurally related compounds. Their work demonstrates the significance of the structural relationship between these compounds and their pharmacological effects (Raviña et al., 2000).
Electrochemical Synthesis
Nematollahi and Amani (2011) reported on the electrochemical synthesis of new phenylpiperazine derivatives, emphasizing an environmentally friendly approach to generating compounds with potential biological activities. This study illustrates the versatility of electrochemical methods in synthesizing structurally complex molecules (Nematollahi & Amani, 2011).
Analytical and Structural Characterization
Analytical techniques play a crucial role in characterizing synthesized compounds. Zhang et al. (2011) focused on the structural analysis of a chloro-substituted phenylpiperazine compound, showcasing the importance of detailed molecular characterization in understanding compound properties (Zhang et al., 2011).
Antimicrobial and Antimalarial Activity
Mendoza et al. (2011) explored the synthesis of piperazine and pyrrolidine derivatives for their antiplasmodial activity against Plasmodium falciparum. Their findings underscore the potential of these compounds in developing new antimalarial agents, emphasizing the relevance of structural features to biological activity (Mendoza et al., 2011).
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3.ClH/c19-15-5-3-14(4-6-15)12-18(23)21-9-7-20(8-10-21)13-16(22)17-2-1-11-24-17;/h1-6,11,16,22H,7-10,12-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVBUEYVJVMMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)CC3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.